Penconazole

Beschreibung

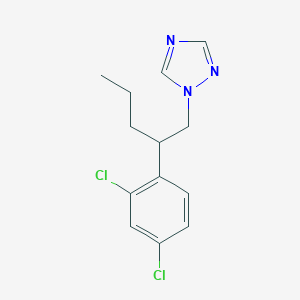

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBPZYKAUNRMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042260 | |

| Record name | Penconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66246-88-6 | |

| Record name | Penconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66246-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066246886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UN9F9ZJ43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penconazole's Precision Strike: A Technical Guide to the Inhibition of Fungal Sterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: Penconazole, a triazole fungicide, demonstrates potent and specific inhibitory action against a wide range of phytopathogenic fungi. Its primary mechanism of action is the disruption of fungal cell membrane integrity through the targeted inhibition of ergosterol (B1671047) biosynthesis. This technical guide provides an in-depth exploration of the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate the precise mechanism of this compound's antifungal activity.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Process

Ergosterol is the predominant sterol in fungal cell membranes, playing a crucial role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process, making it an ideal target for selective antifungal agents. The pathway begins with the synthesis of lanosterol (B1674476) from acetyl-CoA, which then undergoes a series of demethylation, desaturation, and reduction reactions to yield the final product, ergosterol.

Mechanism of Action: this compound's Targeted Inhibition

This compound, a member of the azole class of fungicides, specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is a cytochrome P450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the ergosterol biosynthesis pathway.

The inhibitory action of this compound is mediated by the nitrogen atom in its triazole ring, which binds to the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process. The consequence of this inhibition is twofold:

-

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol. This depletion compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular components.

-

Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These intermediates are unable to be properly incorporated into the fungal membrane and their accumulation is toxic to the cell, further disrupting membrane function and contributing to fungal cell death.

Quantitative Data: In Vitro Efficacy of this compound

The in vitro efficacy of this compound is typically determined by measuring its half-maximal inhibitory concentration (IC50) against various fungal species. The IC50 value represents the concentration of the fungicide required to inhibit 50% of fungal growth. A study on the enantiomers of this compound has provided the following IC50 values against several phytopathogenic fungi[1][2]:

| Fungal Species | S-(-)-penconazole IC50 (mg/L) | R-(+)-penconazole IC50 (mg/L) |

| Alternaria alternata f. sp. mali | 0.28 | 1.24 |

| Botryosphaeria berengeriana f. sp. piricola | 0.15 | 0.33 |

| Colletotrichum gloeosporioides | 0.52 | 1.08 |

| Fusarium oxysporum | 0.35 | 0.61 |

Data from a study on the bioactivity of this compound enantiomers.[1][2]

These data indicate that the S-(-)-enantiomer of this compound generally exhibits higher in vitro activity against these plant pathogenic fungi compared to the R-(+)-enantiomer.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The determination of IC50 values for this compound is a critical step in evaluating its antifungal potency. The following is a generalized protocol for in vitro antifungal susceptibility testing using a broth microdilution method.

References

A Technical Guide to the Stereoselective Bioactivity of Penconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective bioactivity of penconazole enantiomers. This compound is a chiral triazole fungicide widely used in agriculture to control a broad spectrum of fungal diseases, particularly powdery mildew.[1][2] As a chiral compound, it exists as two enantiomers, R-(+)-penconazole and S-(-)-penconazole, which have been shown to exhibit significant differences in their biological activities, toxicity, and environmental fate.[3][4] Understanding these stereoselective differences is crucial for accurate risk assessment and the development of more effective and environmentally benign agrochemicals.

Fungicidal Activity: A Clear Stereoselective Advantage

The primary mode of action for this compound, like other triazole fungicides, is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of fungal cell membranes.[1] Studies have consistently demonstrated that the fungicidal activity of this compound is predominantly attributed to one of its enantiomers.

The S-(-)-penconazole enantiomer has been identified as the more potent eutomer, exhibiting significantly higher fungicidal activity against a range of plant pathogens compared to the R-(+)-enantiomer.[3] The fungicidal activity of S-(-)-penconazole was found to be 1.8 to 4.4 times higher than that of R-(+)-penconazole against four major phytopathogens.[3]

Table 1: Stereoselective Fungicidal Activity of this compound Enantiomers

| Fungal Species | Enantiomer | EC50 (mg/L) | Reference |

| Alternaria alternata f. sp. mali | S-(-)-penconazole | 0.23 | [3] |

| R-(+)-penconazole | 1.02 | [3] | |

| Botryosphaeria berengeriana f. sp. piricola | S-(-)-penconazole | 0.18 | [3] |

| R-(+)-penconazole | 0.33 | [3] | |

| Colletotrichum gloeosporioides | S-(-)-penconazole | 0.28 | [3] |

| R-(+)-penconazole | 0.87 | [3] | |

| Fusarium oxysporum | S-(-)-penconazole | 0.54 | [3] |

| R-(+)-penconazole | 1.52 | [3] |

EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the mycelial growth.

dot

Caption: Proposed mechanism of stereoselective fungicidal action.

Ecotoxicity: Enantiomer-Specific Effects on Non-Target Organisms

While S-(-)-penconazole is the more effective fungicide, it also exhibits higher toxicity to certain non-target organisms. Conversely, R-(+)-penconazole has been shown to be more toxic to other species, highlighting the complexity of stereoselective toxicity.

2.1. Aquatic Toxicity

Studies on the freshwater crustacean Daphnia magna revealed that S-(-)-penconazole is significantly more toxic than R-(+)-penconazole.[3] The acute toxicity of S-(-)-penconazole was 32.5 times higher than that of the R-(+)-enantiomer at 24 hours.[3] In contrast, research on zebrafish (Danio rerio) has indicated that racemic this compound and (+)-penconazole have a more pronounced endocrine-disrupting effect than (-)-penconazole.[5]

Table 2: Acute Toxicity of this compound Enantiomers to Daphnia magna

| Enantiomer | 24-h LC50 (mg/L) | Reference |

| S-(-)-penconazole | 0.2 | [3] |

| R-(+)-penconazole | 6.5 | [3] |

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

2.2. Mammalian Toxicity and Toxicokinetics

In vivo studies using mice have shown that exposure to racemic this compound and (-)-penconazole can lead to significant liver damage and inflammation, whereas (+)-penconazole did not produce these adverse effects.[6][7] Both racemic this compound and the individual enantiomers were found to cause liver metabolic disorders related to glycolipid metabolism.[6]

Toxicokinetic studies in rats after oral administration of racemic this compound revealed stereoselective behavior.[7] These differences are likely due to enantioselective metabolism and excretion of the this compound enantiomers.[7]

dot

Caption: Experimental workflow for assessing stereoselective bioactivity.

Environmental Fate: Stereoselective Degradation

The environmental persistence of this compound is also enantiomer-dependent. Stereoselective degradation has been observed in various matrices, including fruits and vegetables.[3][8]

In Fuji apples, R-(+)-penconazole was found to degrade faster than S-(-)-penconazole.[3] Similarly, in head cabbage and pakchoi, (-)-penconazole degraded preferentially, leading to an enrichment of (+)-penconazole residue.[8] However, this enantioselective degradation was not observed in cucumber and tomato.[8] The primary degradation route in soil is microbial activity.[1]

Table 3: Stereoselective Degradation of this compound Enantiomers in Fuji Apples

| Treatment | Enantiomer | Half-life (days) | Reference |

| Non-bagging | R-(+)-penconazole | 23.5 - 51.6 | [3] |

| S-(-)-penconazole | 41.1 - 60.9 | [3] | |

| Bagging | R-(+)-penconazole | 23.0 - 57.5 | [3] |

| S-(-)-penconazole | 52.5 - 91.2 | [3] |

dot

Caption: Differential effects of this compound enantiomers.

Experimental Protocols

4.1. Enantioseparation by Chiral LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the enantioseparation and determination of this compound enantiomers.[9][10][11]

-

Chromatographic Column: Chiralpak IC column (e.g., 250 mm × 4.6 mm, 5 µm).[9][10]

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20, v/v) is typically used.[9][10]

-

Flow Rate: A flow rate of approximately 0.6 mL/min.[10]

-

Column Temperature: Maintained at 25 °C.[10]

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source.[9][10]

-

Internal Standard: l-lansoprazole can be used as an internal standard.[9]

4.2. Fungicidal Bioactivity Assay (Mycelial Growth Rate Method)

-

Culture Medium: Potato dextrose agar (B569324) (PDA) is amended with varying concentrations of the individual enantiomers or the racemate.

-

Inoculation: A mycelial disk of the target fungus is placed in the center of the amended PDA plates.

-

Incubation: Plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.

-

Measurement: The colony diameter is measured at regular intervals until the mycelium in the control plate reaches the edge.

-

Calculation: The inhibition rate is calculated, and the EC50 value is determined using probit analysis.

4.3. Acute Toxicity Testing with Daphnia magna

-

Test Organism: Neonates of Daphnia magna (<24 hours old).

-

Test Conditions: Conducted according to OECD Guideline 202.

-

Exposure: Daphnids are exposed to a range of concentrations of the individual enantiomers for a specified period (e.g., 24 or 48 hours).

-

Endpoint: Immobilization (inability to swim) is the primary endpoint.

-

Calculation: The LC50 value and its 95% confidence intervals are calculated.

4.4. Toxicokinetic Study in Rats

-

Animal Model: Female and male Sprague-Dawley or Wistar rats.

-

Administration: A single oral dose of racemic this compound (e.g., 50 mg/kg) is administered.[11]

-

Sample Collection: Blood samples are collected from the tail vein at predetermined time points. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically prepared using a liquid-liquid extraction or solid-phase extraction method.

-

Analysis: The concentrations of the individual enantiomers in the plasma samples are determined using a validated chiral LC-MS/MS method.[10][11]

-

Pharmacokinetic Parameters: Parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) are calculated for each enantiomer.

Conclusion

The stereoselective bioactivity of this compound enantiomers is a critical consideration in its agricultural use and environmental risk assessment. The S-(-)-enantiomer is the primary contributor to its fungicidal efficacy, but it also poses a greater toxicological risk to some non-target organisms like Daphnia magna. Conversely, the R-(+)-enantiomer exhibits lower fungicidal activity and appears to be less toxic in certain contexts but may have other biological effects. The observed stereoselective degradation in the environment further complicates the risk profile of racemic this compound.

This technical guide underscores the necessity of evaluating chiral pesticides at the enantiomer level. Such an approach allows for a more accurate assessment of both efficacy and potential risks, paving the way for the development of enantiomerically pure formulations that could offer improved target activity with a reduced environmental footprint.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (Ref: CGA 71818) [sitem.herts.ac.uk]

- 3. Chiral fungicide this compound: Absolute configuration, bioactivity, toxicity, and stereoselective degradation in apples [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of this compound enantiomers exposure on hormonal disruption in zebrafish Danio rerio (Hamilton, 1822) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different effects of exposure to this compound and its enantiomers on hepatic glycolipid metabolism of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Enantioseparation and Determination of this compound in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioseparation and Determination of this compound in Rat Plasma by Chiral LC-MS/MS: Application to a Stereoselective Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Penconazole in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penconazole is a systemic triazole fungicide widely utilized in agriculture to control a variety of fungal pathogens, particularly powdery mildew on fruits and vegetables.[1][2] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes.[2] Understanding the environmental fate and degradation pathways of this compound in soil is crucial for assessing its ecological impact, ensuring food safety, and informing regulatory decisions. This technical guide provides a comprehensive overview of the current knowledge on the persistence, degradation pathways, and influencing factors of this compound in the soil environment.

Environmental Fate of this compound in Soil

The persistence and mobility of this compound in soil are governed by a combination of biotic and abiotic processes. The primary routes of dissipation include microbial degradation, and to a lesser extent, photolysis.[3] Hydrolysis is not considered a significant degradation pathway for this compound.[3]

Persistence and Dissipation

This compound is characterized as a moderately persistent fungicide in the soil environment.[4] Its persistence is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life of this compound in soil can vary significantly depending on various factors such as soil type, microbial activity, organic matter content, moisture, and temperature.

Table 1: Half-life (DT50) of this compound in Soil under Various Conditions

| Soil Type | Condition | Half-life (DT50) in days | Reference(s) |

| Not specified | Aerobic, unsterile | 61 - 238 | [3][4] |

| Not specified | Aerobic, sterile | Stable (86% remaining after 84 days) | [3][4] |

| Tilled Vineyard Soil | Field condition | 62.4 | [5] |

| Grassed Vineyard Soil | Field condition | 33.0 | [5] |

| Tomato field soil | Field condition | 15.51 | [6] |

| Sandy loam | Non-flooded | 57.9 | [7] |

| Sandy loam | Flooded (anaerobic) | 41.2 | [7] |

| Silty clay loam | Not specified | Persistence was lower than in sandy loam | [8] |

Factors Influencing Degradation

Several environmental factors can influence the rate at which this compound degrades in the soil:

-

Microbial Activity: Microbial degradation is the primary mechanism for this compound dissipation in soil.[3] Soils with higher microbial biomass and activity, such as grass-covered soils, tend to exhibit faster degradation rates.[5] In sterile soil, this compound shows high stability, underscoring the critical role of microorganisms.[3][4]

-

Soil Type and Organic Matter: Soil composition, particularly organic matter content, can affect the bioavailability of this compound to microorganisms. Higher organic matter can lead to increased adsorption, potentially reducing the amount of this compound available for degradation.[9]

-

Moisture: Soil moisture content influences microbial activity and can affect the rate of degradation. This compound has been found to be more persistent in flooded (anaerobic) soils compared to non-flooded (aerobic) conditions.[10]

-

Temperature: Temperature affects the metabolic rate of soil microorganisms and the kinetics of chemical reactions. Generally, higher temperatures, within an optimal range for microbial activity, will lead to faster degradation.

-

Photolysis: this compound can undergo slow degradation on the soil surface when exposed to natural sunlight.[3] This process involves the cleavage of the bond between the triazole ring and the phenylpentyl moiety.[3] However, soil photolysis is generally considered a minor degradation pathway compared to microbial metabolism.[4]

-

Hydrolysis: this compound is stable to hydrolysis in aqueous solutions across a range of environmentally relevant pH values (pH 4, 7, and 9) at both 25°C and 50°C, indicating that hydrolysis is not a significant degradation pathway in the environment.[3][4]

Degradation Pathways of this compound

The degradation of this compound in soil proceeds through a series of metabolic transformations, primarily initiated by microbial oxidation. The main degradation pathways involve the oxidation of the alkyl side chain and the subsequent cleavage of the triazole ring.

Primary Metabolites

The initial and primary step in the biotic degradation of this compound is the oxidation of the pentyl side chain, leading to the formation of hydroxylated metabolites.[3] Further oxidation can lead to the formation of a carboxylic acid. Subsequent cleavage of the molecule can result in the formation of 1,2,4-triazole (B32235) and its conjugates.

Table 2: Major Degradation Products of this compound in Soil

| Metabolite Code | Chemical Name | Role in Pathway |

| CGA179944 | 1-(2,4-dichloro-β-oxophenethyl)-1H-1,2,4-triazole | Product of alkyl chain oxidation |

| CGA132465 | 1-[2-(2,4-dichlorophenyl)-3-hydroxypentyl]-1H-1,2,4-triazole | β-monohydroxy metabolite |

| CGA177279 | 4-(2,4-dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)pentanoic acid | Carboxylic acid metabolite |

| 1,2,4-Triazole | 1H-1,2,4-triazole | Product of bridge cleavage |

| TAA | 1H-1,2,4-triazol-1-ylacetic acid | Triazole conjugate |

Note: The structures of these metabolites are depicted in the degradation pathway diagram below.

Visualization of Degradation Pathway

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the environmental fate of this compound in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This test is designed to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: At least three different soil types are typically used, representing a range of relevant properties such as organic carbon content, pH, and clay content.[1] The soils should not have been treated with the test substance or its structural analogs within the previous four years.[1]

-

Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking, is applied to the soil samples.[11] A single concentration is typically used.[11]

-

Incubation:

-

Aerobic: Soil samples (50-200 g) are incubated in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20°C).[11][12] A continuous stream of carbon dioxide-free, humidified air is passed through the system.

-

Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with nitrogen and then incubated in the absence of oxygen.

-

-

Sterile Controls: To distinguish between biotic and abiotic degradation, sterile soil samples (e.g., autoclaved or irradiated) are included in the experimental setup.[11]

-

Sampling and Analysis: Duplicate flasks are removed at appropriate time intervals over a period of up to 120 days.[11]

-

Extraction: Soil samples are extracted with suitable solvents of varying polarities to recover the parent compound and its transformation products.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[11]

-

Volatile Trapping: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped in appropriate solutions (e.g., potassium hydroxide (B78521) or ethylene (B1197577) glycol) to assess mineralization.[11]

QuEChERS Method for this compound Extraction from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil.

Methodology:

-

Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[8][13]

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) to the tube.

-

Shake vigorously for 1 minute to extract the this compound.

-

-

Salting Out:

-

Add a salt mixture (commonly 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.

-

Immediately shake vigorously for 1 minute to induce phase separation.

-

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg anhydrous MgSO₄ and 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at high speed for 2 minutes.

-

Analysis: The resulting supernatant is filtered and analyzed by LC-MS/MS or Gas Chromatography (GC) with an appropriate detector.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. This compound - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

- 3. benchchem.com [benchchem.com]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Dissipation of this compound in tomatoes and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of biocompost-amendment on degradation of triazoles fungicides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. Pesticide Half-life [npic.orst.edu]

Penconazole Metabolism and Biotransformation in Plants: A Technical Guide

Introduction

Penconazole is a systemic triazole fungicide widely employed in agriculture to control a range of fungal diseases, particularly powdery mildew and pome fruit scab, on fruits and vegetables.[1][2][3][4][5] As a sterol demethylation inhibitor (DMI), it functions by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby inhibiting fungal growth.[1][2][4] The systemic nature of this compound means it is absorbed by the plant and translocated, primarily acropetally (upwards through the xylem).[2][4] Understanding the metabolic fate and biotransformation of this compound in plants is crucial for assessing dietary risk, establishing maximum residue limits (MRLs), and ensuring food safety. This guide provides a detailed overview of the metabolic pathways, quantitative residue data, and analytical methodologies pertinent to the study of this compound in plants.

Metabolic Pathways of this compound in Plants

The biotransformation of this compound in plants is a multi-step process primarily involving oxidation and conjugation. The nature of these residues has been found to be fundamentally similar across various studied plants, including grapes, apples, and tomatoes.[1]

The primary metabolic events are:

-

Oxidation: The initial and principal degradation step is the oxidation of the alkyl side chain of the this compound molecule.[1][6] This results in the formation of several monohydroxylated metabolites, including α-, β-, and γ-monohydroxy metabolites.[1] Among these, the β-monohydroxy metabolite, known as CGA132465, is the most predominant.[1] Further oxidation can lead to the formation of a carboxylic acid metabolite, CGA177279.[1]

-

Conjugation: Following oxidation, the hydroxylated metabolites are often conjugated with sugars, such as glucose.[1] These conjugated forms are typically more water-soluble and are a common detoxification mechanism in plants. To analyze these metabolites, an acid hydrolysis or enzyme treatment step is often required to release the free aglycones.[1]

-

Triazole Ring Cleavage: A significant metabolic route involves the cleavage of the bridge between the phenyl and triazole moieties.[1] This leads to the formation of triazole-specific metabolites, which are not unique to this compound but are common to many triazole fungicides. These metabolites include 1,2,4-triazole (B32235) (TA), triazole alanine (B10760859) (TAA), and triazole lactic acid (TLA).[1][7]

Below is a diagram illustrating the primary metabolic pathway of this compound in plants.

References

Toxicological Profile of Penconazole on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penconazole is a systemic triazole fungicide widely used in agriculture to control fungal pathogens. Its mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. While effective against target fungi, there is a growing body of evidence detailing its toxicological impact on a range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways affected in non-target species. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental and physiological effects of this fungicide.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound to a variety of non-target organisms. Data is presented to facilitate cross-species comparison of toxicological endpoints.

Table 1: Acute Toxicity of this compound to Non-Target Organisms

| Species | Organism Type | Endpoint | Value | Exposure Duration | Reference |

| Daphnia magna | Aquatic Invertebrate | 48-h EC50 | 326.8 µg/L | 48 hours | [1] |

| Astacus leptodactylus (Crayfish) | Aquatic Invertebrate | 96-h LC50 | 18.7 mg/L | 96 hours | [2] |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96-h LC50 | 1.8 mg/L | 96 hours | |

| Lepomis macrochirus (Bluegill Sunfish) | Fish | 96-h LC50 | 1.6 mg/L | 96 hours | |

| Cyprinus carpio (Common Carp) | Fish | 96-h LC50 | 2.7 mg/L | 96 hours | |

| Eisenia fetida | Terrestrial Invertebrate | 14-d LC50 | > 331.5 mg/kg soil | 14 days | [3] |

| Apis mellifera (Honeybee) | Terrestrial Invertebrate | 48-h Acute Contact LD50 | > 3.0 µ g/bee | 48 hours | [3] |

| Apis mellifera (Honeybee) | Terrestrial Invertebrate | 48-h Acute Oral LD50 | > 3.0 µ g/bee | 48 hours | [3] |

| Anas platyrhynchos (Mallard Duck) | Bird | Acute Oral LD50 | > 2000 mg/kg bw | Single dose | |

| Colinus virginianus (Bobwhite Quail) | Bird | Acute Oral LD50 | 2424 mg/kg bw | Single dose | |

| Rat | Mammal | Acute Oral LD50 | 2125 mg/kg bw | Single dose | [1] |

| Rat | Mammal | Acute Dermal LD50 | > 3000 mg/kg bw | 24 hours | [4] |

| Rat | Mammal | 4-h Acute Inhalation LC50 | > 4.0 mg/L | 4 hours | [4] |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAELs) of this compound

| Species | Organism Type | Endpoint | Value | Exposure Duration | Reference |

| Daphnia magna | Aquatic Invertebrate | 21-d NOEC (Reproduction) | < 32.7 µg/L | 21 days | |

| Eisenia fetida | Terrestrial Invertebrate | Chronic NOEC (Reproduction) | Not Available | - | |

| Anas platyrhynchos (Mallard Duck) | Bird | Dietary LC50 | > 5000 ppm | 8 days | |

| Colinus virginianus (Bobwhite Quail) | Bird | Dietary LC50 | > 5000 ppm | 8 days | |

| Rat | Mammal | 2-year NOAEL (male) | 8.1 mg/kg bw/day | 2 years | [4] |

| Rat | Mammal | 2-year NOAEL (female) | 10.5 mg/kg bw/day | 2 years | [4] |

| Dog | Mammal | 1-year NOAEL | 3.1 mg/kg bw/day | 1 year | [5] |

| Rat | Mammal | 2-generation Reproduction NOAEL (Parental) | 24 mg/kg bw/day | 2 generations | [4] |

| Rat | Mammal | 2-generation Reproduction NOAEL (Offspring) | 20 mg/kg bw/day | 2 generations | [4] |

| Rabbit | Mammal | Developmental NOAEL (Maternal) | 75 mg/kg bw/day | Gestation | [4] |

| Rabbit | Mammal | Developmental NOAEL (Embryo/fetal) | 50 mg/kg bw/day | Gestation | [4] |

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

Aquatic Toxicity Testing

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).

-

Test Conditions:

-

A semi-static or flow-through system is used to maintain the concentration of the test substance.

-

Fish are exposed to at least five concentrations of this compound in a geometric series.

-

A control group is maintained in water without the test substance.

-

Water temperature, pH, and dissolved oxygen levels are monitored and maintained within species-specific optimal ranges.

-

A photoperiod of 12-16 hours of light is typically used.

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed into test chambers.

-

The test substance is introduced to achieve the desired nominal concentrations.

-

Observations for mortality and sub-lethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are made at 24, 48, 72, and 96 hours.

-

Water samples are taken at the beginning and end of the test to verify exposure concentrations.

-

-

Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.

This test determines the concentration of a substance that immobilizes 50% of Daphnia magna (EC50) over a 48-hour period.

-

Test Organism: Daphnia magna neonates, less than 24 hours old.

-

Test Conditions:

-

A static test system is typically used.

-

Daphnids are exposed to at least five concentrations of this compound.

-

A control group is maintained in culture medium.

-

The test is conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

-

-

Procedure:

-

Groups of daphnids are placed in test vessels containing the test solutions.

-

Observations for immobilization (defined as the inability to swim within 15 seconds after gentle agitation) are made at 24 and 48 hours.

-

-

Data Analysis: The EC50 at 48 hours is calculated using statistical methods like the probit or logit model.

Terrestrial Ecotoxicity Testing

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.

-

Test Organism: Adult Eisenia fetida with a well-developed clitellum.

-

Test Conditions:

-

The test is conducted in artificial soil composed of sand, kaolin (B608303) clay, sphagnum peat, and calcium carbonate.

-

This compound is thoroughly mixed into the soil at a range of concentrations.

-

The soil moisture content and temperature (20 ± 2°C) are maintained.

-

-

Procedure:

-

Earthworms are introduced into the prepared soil.

-

Mortality is assessed after 7 and 14 days. Sub-lethal effects like changes in body weight are also recorded.

-

-

Data Analysis: The LC50 at 14 days is calculated.

This chronic test assesses the effects of a substance on the reproductive output of earthworms.

-

Test Organism: Adult Eisenia fetida.

-

Test Conditions: Similar to the acute test, but with a longer duration.

-

Procedure:

-

Adult worms are exposed to various concentrations of this compound in artificial soil for 28 days.

-

During this period, mortality and changes in adult body weight are recorded.

-

After 28 days, the adult worms are removed, and the soil is incubated for another 28 days.

-

The number of juvenile worms produced in each replicate is then counted.

-

-

Data Analysis: The No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproduction (e.g., EC50) are determined.

These tests determine the acute oral and contact toxicity of a substance to adult honeybees (Apis mellifera).

-

Test Organism: Young adult worker honeybees.

-

Oral Toxicity (OECD 213):

-

Bees are starved for a few hours and then provided with a sucrose (B13894) solution containing this compound at various concentrations.

-

Consumption of the dosed solution is monitored.

-

Mortality and behavioral abnormalities are observed at 4, 24, and 48 hours (and up to 96 hours if necessary).

-

The LD50 (dose per bee) is calculated based on the amount of substance consumed.

-

-

Contact Toxicity (OECD 214):

-

A small droplet of this compound solution in an appropriate solvent is applied to the dorsal thorax of each bee.

-

Bees are then housed in cages with access to a clean food source.

-

Mortality and behavioral effects are recorded at the same time intervals as the oral test.

-

The LD50 (dose per bee) is determined.

-

Signaling Pathways and Mechanisms of Toxicity

This compound's primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. However, its interaction with cytochrome P450 enzymes also leads to toxic effects in non-target organisms, including endocrine disruption.

Inhibition of Ergosterol Biosynthesis

This compound is a sterol demethylation inhibitor (DMI). It specifically targets the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol in fungi.[6][7][8][9] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane, ultimately disrupting its structure and function and inhibiting fungal growth. While this mechanism is specific to fungi, the interaction of this compound with other cytochrome P450 enzymes in non-target organisms can lead to adverse effects.

Endocrine Disruption

This compound has been identified as an endocrine-disrupting chemical (EDC) in various non-target organisms. Its interference with cytochrome P450 enzymes extends to those involved in steroidogenesis, leading to hormonal imbalances.[10][11]

In zebrafish (Danio rerio), exposure to this compound has been shown to disrupt the Hypothalamus-Pituitary-Gonadal-Liver (HPGL) axis.[12][13] This axis is critical for regulating reproduction and development. This compound exposure can alter the expression of genes involved in this pathway, leading to changes in the levels of key reproductive hormones such as 17β-estradiol and testosterone.

Experimental Workflow Visualization

The assessment of this compound's toxicity on non-target organisms follows a structured, tiered approach. The following diagram illustrates a typical experimental workflow.

Conclusion

The available data clearly indicate that this compound, while an effective fungicide, poses a toxicological risk to a variety of non-target organisms. Its effects range from acute lethality to chronic reproductive and developmental impairment. The primary mechanism of toxicity, inhibition of cytochrome P450 enzymes, is not only responsible for its fungicidal activity but also for its endocrine-disrupting properties in vertebrates. This technical guide summarizes the key toxicological endpoints and methodologies for assessing the impact of this compound. A thorough understanding of these effects is crucial for conducting comprehensive environmental risk assessments and for the development of safer, more target-specific fungicides in the future. Further research into the sublethal effects of this compound on a wider range of terrestrial and aquatic organisms is warranted to fully elucidate its environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 5. apps.who.int [apps.who.int]

- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. Cancer-related genes transcriptionally induced by the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of this compound enantiomers exposure on hormonal disruption in zebrafish Danio rerio (Hamilton, 1822) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Penconazole for Research Applications

Introduction: Penconazole (CAS No. 66246-88-6) is a systemic triazole fungicide widely utilized in agricultural and horticultural settings to control a broad spectrum of fungal pathogens, particularly powdery mildew and pome fruit scab.[1][2][3][4] As a member of the sterol demethylation inhibitor (DMI) class, its mechanism of action involves the disruption of fungal cell membrane synthesis.[1][5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presenting quantitative data, detailed experimental protocols, and key biochemical pathways relevant to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a white, odorless crystalline solid at room temperature.[2][6][7] It is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers in its technical-grade form.[7][8] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (RS)-1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | [1][6] |

| CAS Registry No. | 66246-88-6 | [1][6] |

| Molecular Formula | C₁₃H₁₅Cl₂N₃ | [1][6][7] |

| Molecular Weight | 284.2 g/mol | [1][6] |

| Physical State | White crystalline powder/solid | [2][5][6][7] |

| Melting Point | 57.6 - 61.0 °C | [1][5][6][9] |

| Boiling Point | >360 °C; 99.2 °C @ 1.9 Pa | [5][10][11] |

| Density | 1.28 - 1.30 g/cm³ @ 20°C | [1][6] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Conditions | Source(s) |

| Solubility in Water | 70 - 73 mg/L | 20-25°C, pH 7 | [1][4][7] |

| Solubility in Acetone | 770 g/L | 25°C | [1][10][12] |

| Solubility in Ethanol | 730 g/L | 25°C | [1][10][12] |

| Solubility in Toluene | 610 g/L | 25°C | [1][10][12] |

| Solubility in n-Octanol | 400 g/L | 25°C | [1][10][12] |

| Solubility in n-Hexane | 22 - 24 g/L | 25°C | [1][10][12] |

| Log K_ow_ (Octanol-Water) | 3.72 | pH 5.7, 25°C | [1][7] |

Table 3: Chemical Stability and Reactivity of this compound

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 0.17 mPa | 20°C | [1][5][10] |

| 0.37 mPa (3.7 x 10⁻⁴ Pa) | 25°C | [1][5][6][10] | |

| Dissociation Constant (pKa) | 1.51 / 5.2 (very weak base) | 25°C | [7][13] |

| Aqueous Hydrolysis | Stable | pH 4-9 @ 25°C & 50°C | [7][14] |

| Aqueous Photolysis | Molar extinction coefficient < 10 L mol⁻¹ cm⁻¹, direct photolysis not significant. | N/A | [6] |

| Soil Photodegradation | Rapid, requires only a few days in sunlight. | N/A | [2][10][11] |

| Thermal Stability | Stable up to 350°C | N/A | [1][10] |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's fungicidal activity stems from its role as a sterol demethylation inhibitor (DMI).[1][5] It specifically targets and inhibits lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme encoded by the ERG11 gene.[15][16][17] This enzyme is critical for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. By blocking this step, this compound causes a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols, which disrupts the cell membrane structure, leading to abnormal fungal growth and ultimately cell death.[15][16]

Caption: this compound inhibits the ERG11 enzyme, blocking ergosterol synthesis.

Key Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log K_ow_)

The octanol-water partition coefficient is a critical parameter for predicting the environmental fate and bioaccumulation potential of a compound.[18] A common and reliable indirect method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC).[19]

Methodology:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a methanol/water or acetonitrile/water mixture.

-

Calibration: A series of standard compounds with known Log K_ow_ values are injected into the system. The retention time (t_R_) for each standard is recorded.

-

Calculation of Capacity Factor (k): The capacity factor for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (void time), often measured using an unretained compound like sodium nitrate.

-

Correlation Curve: A linear regression curve is generated by plotting the logarithm of the capacity factor (log k) against the known Log K_ow_ values of the standards.

-

Sample Analysis: A solution of this compound of known concentration is injected into the HPLC under the identical conditions.

-

Log K_ow_ Determination: The retention time of this compound is measured, its log k value is calculated, and its Log K_ow_ is determined by interpolation from the calibration curve.

Caption: Experimental workflow for Log K_ow_ determination by RP-HPLC.

Determination of Acid Dissociation Constant (pKa)

As a weak base, this compound's pKa value influences its environmental mobility and biological interactions. Potentiometric titration is a fundamental method for its determination.[13]

Methodology:

-

Solvent Preparation: Due to low water solubility, titrations are performed in a mixed solvent system, such as 20% (v/v) acetonitrile/water.[13] Ionic strength is kept constant using an electrolyte like 0.1 M KNO₃.

-

Titrand Preparation: A precise amount of this compound is dissolved in the mixed solvent. A known excess of a strong acid (e.g., HNO₃) is added to fully protonate the basic triazole nitrogen.

-

Titration: The solution is titrated with a standardized strong base (e.g., KOH in the same mixed solvent) at a constant temperature (e.g., 25°C).

-

Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point of the titration of the protonated this compound. Specialized software can be used to refine the pKa value by analyzing the entire titration curve.[13]

Evaluation of Aqueous Photolysis

Photolysis studies determine a compound's stability when exposed to sunlight, a key degradation pathway in the environment.[2][10]

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) of this compound is prepared in quartz tubes, which are transparent to UV light. Dark controls wrapped in aluminum foil are prepared in parallel.

-

Light Exposure: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm). The temperature is maintained at a constant value (e.g., 25°C).

-

Sampling: Aliquots are withdrawn from both the irradiated and dark control samples at specific time intervals.

-

Analysis: The concentration of this compound in each aliquot is quantified using a suitable analytical method, such as HPLC-UV.

-

Kinetics and Lifetime: The degradation rate is calculated. If the degradation follows first-order kinetics, the photolytic half-life (DT₅₀) is determined. The quantum yield can also be calculated if the light intensity and absorption cross-section are known.[20]

Synthesis and Chirality

The commercial production of this compound is achieved through a multi-step chemical synthesis.[7] A common pathway begins with the precursor 2-(2,4-dichlorophenyl)pentanol. This starting alcohol is first converted into a more reactive intermediate, typically through bromination. This intermediate then undergoes a condensation reaction with 1,2,4-triazole (B32235) under alkaline conditions to form the final this compound molecule. The crude product is then purified through processes like washing, phase separation, and crystallization to yield high-purity this compound.[7]

References

- 1. This compound - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pomais.com [pomais.com]

- 4. This compound 10% EC [topsencn.com]

- 5. This compound Manufacturer – JIN DUN CHEMICAL [jindunchemical.com]

- 6. fao.org [fao.org]

- 7. This compound (Ref: CGA 71818) [sitem.herts.ac.uk]

- 8. Different effects of exposure to this compound and its enantiomers on hepatic glycolipid metabolism of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:66246-88-6 | Chemsrc [chemsrc.com]

- 10. This compound | 66246-88-6 [chemicalbook.com]

- 11. This compound CAS#: 66246-88-6 [amp.chemicalbook.com]

- 12. This compound | 66246-88-6 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. fao.org [fao.org]

- 15. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sterol uptake and sterol biosynthesis act coordinately to mediate antifungal resistance in Candida glabrata under azole and hypoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 19. Determination of octanol-water partition coefficient for terpenoids using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

Penconazole's Mode of Action as a Demethylation Inhibitor (DMI) Fungicide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penconazole is a potent, systemic triazole fungicide widely utilized for the control of a broad spectrum of fungal pathogens in agriculture.[1][2] Its efficacy is rooted in its specific mode of action as a demethylation inhibitor (DMI), targeting a critical enzyme in the fungal sterol biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the subsequent biochemical and cellular disruptions, and the mechanisms by which fungi can develop resistance. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development of novel antifungal agents.

Introduction: The Ergosterol (B1671047) Biosynthesis Pathway as a Fungal Achilles' Heel

The fungal cell membrane is a vital structure responsible for maintaining cellular integrity, regulating the passage of molecules, and facilitating various cellular processes. A key component of the fungal plasma membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that is essential for fungal viability. Consequently, this pathway has become a primary target for the development of antifungal drugs.

This compound belongs to the triazole class of fungicides, which function by inhibiting the biosynthesis of ergosterol.[1] This disruption of a fundamental cellular process leads to fungal growth inhibition and, ultimately, cell death, making this compound an effective tool for disease management in various crops.

Molecular Mechanism of Action: Targeting CYP51

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase , encoded by the ERG11 or CYP51 gene.[3] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol or eburicol.[3]

The mechanism of inhibition involves the triazole moiety of the this compound molecule. The nitrogen atom in the triazole ring binds to the heme iron atom located in the active site of the CYP51 enzyme.[3] This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.

The inhibition of CYP51 by this compound has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the 14α-demethylation step halts the production of ergosterol. The resulting deficiency in ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and altered activity of membrane-bound enzymes.

-

Accumulation of Toxic Sterol Intermediates: The enzymatic blockade leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3] The incorporation of these aberrant sterols into the fungal membrane further disrupts its structure and function, contributing to the fungitoxic effect.[3]

Signaling Pathways and Cellular Responses to this compound Treatment

The inhibition of ergosterol biosynthesis by this compound triggers a cascade of cellular responses as the fungus attempts to compensate for the disruption of this vital pathway. The primary response involves the upregulation of genes involved in ergosterol biosynthesis and drug efflux. This response is often mediated by transcription factors that sense the depletion of ergosterol or the accumulation of toxic sterol intermediates.[4][5]

Key transcriptional responses include:

-

Upregulation of CYP51 Gene Expression: Fungi can increase the transcription of the CYP51 gene to produce more of the target enzyme in an attempt to overcome the inhibitory effects of this compound.[3][6]

-

Increased Expression of Efflux Pumps: Fungal cells can activate ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, which act as efflux pumps to actively transport this compound out of the cell, thereby reducing its intracellular concentration.[5]

Caption: The Ergosterol Biosynthesis Pathway and the Site of this compound Inhibition.

Mechanisms of Resistance to this compound

The prolonged and widespread use of this compound and other DMI fungicides has led to the emergence of resistant fungal populations. The primary mechanisms of resistance to this compound involve alterations that either reduce the binding of the fungicide to its target or decrease its intracellular concentration.

The main mechanisms of resistance are:

-

Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can alter the conformation of the active site, reducing the binding affinity of this compound and rendering it less effective.

-

Overexpression of the Target Enzyme: An increase in the copy number of the CYP51 gene or upregulation of its expression leads to higher cellular levels of the CYP51 enzyme. This increased concentration of the target enzyme requires a higher concentration of this compound to achieve effective inhibition.

-

Increased Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters results in an increased capacity of the fungal cell to pump this compound out, thereby preventing it from reaching its target at a sufficient concentration.[5]

Caption: Logical Flow of the Development of this compound Resistance.

Quantitative Data

The efficacy of this compound as a fungicide is determined by its ability to inhibit fungal growth at low concentrations. This is often quantified by the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). The binding affinity of this compound to its target enzyme, CYP51, is measured by the dissociation constant (Kd). While extensive, publicly available tables of these values for this compound against a wide range of fungi are limited, the following tables provide a template for how such data is typically presented and includes some representative values found in the literature.

Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Species | Assay Type | Value (µg/mL) | Reference |

| Fusarium oxysporum | Mycelial Growth | >1.0 (EC50) | [3] |

| Uncinula necator | Not Specified | Resistant strains identified | [3] |

| Venturia inaequalis | Not Specified | Resistant strains identified | [3] |

Table 2: Binding Affinity and Inhibition of Fungal CYP51 by Azole Fungicides (Illustrative Data)

| Compound | Fungal Species | Enzyme | Kd (nM) | IC50 (µM) | Reference |

| Fluconazole | Candida albicans | CYP51 | 47 | 0.31 | |

| Itraconazole | Candida albicans | CYP51 | 10-26 | 0.4-0.6 | |

| Ketoconazole | Candida albicans | CYP51 | 10-26 | 0.4-0.6 | |

| Posaconazole | Candida albicans | CYP51 | 43 | 0.2 |

Experimental Protocols

The study of this compound's mode of action and the development of resistance rely on a variety of in vitro and in vivo experimental techniques. The following sections provide detailed protocols for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts).

-

For filamentous fungi, harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments.

-

For yeasts, harvest cells from a 24-48 hour culture and suspend in sterile saline.

-

Adjust the inoculum concentration to a standardized density (e.g., 0.5 McFarland standard for yeasts, or a specific conidial concentration for molds) using a spectrophotometer or hemocytometer.

-

-

Broth Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable sterile liquid growth medium (e.g., RPMI-1640).

-

Include a growth control well (medium only) and a sterility control well (medium and solvent, no fungus).

-

Add the standardized fungal inoculum to each well.

-

Incubate the plate at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, or until sufficient growth is observed in the control well.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the changes in sterol composition in fungal cells following treatment with this compound.

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal isolate in a liquid medium to a desired growth phase (e.g., mid-logarithmic phase).

-

Treat the culture with a sublethal concentration of this compound (e.g., IC50 concentration) for a specified period. Include an untreated control.

-

Harvest the fungal mycelia by filtration or centrifugation.

-

-

Saponification and Sterol Extraction:

-

Wash the mycelia with sterile water and lyophilize or dry to a constant weight.

-

Resuspend the dried mycelia in a solution of alcoholic potassium hydroxide (B78521) (e.g., 20% KOH in 60% ethanol).

-

Heat the suspension at 80-90°C for 1-2 hours to saponify the lipids.

-

After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times.

-

Pool the organic phases and wash with sterile water to remove residual KOH.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under a stream of nitrogen.

-

-

Derivatization and GC-MS Analysis:

-

Derivatize the extracted sterols to increase their volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Analyze the derivatized sterol sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Identify and quantify the individual sterols by comparing their retention times and mass spectra with those of authentic standards.

-

Recombinant Fungal CYP51 Expression and Purification

Objective: To produce purified fungal CYP51 enzyme for in vitro inhibition studies.

Protocol:

-

Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from the target fungal species and synthesize complementary DNA (cDNA) by reverse transcription.

-

Amplify the full-length coding sequence of the CYP51 gene by polymerase chain reaction (PCR) using specific primers.

-

Clone the amplified CYP51 gene into a suitable expression vector (e.g., pET vector for E. coli expression or a yeast expression vector). The vector may contain a tag (e.g., His-tag) to facilitate purification.

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host organism (e.g., E. coli strain BL21(DE3) or a suitable yeast strain).

-

Grow the transformed cells in an appropriate culture medium to a desired cell density (e.g., OD600 of 0.6-0.8 for E. coli).

-

Induce the expression of the recombinant CYP51 protein by adding an inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG for E. coli).

-

Continue the culture for several hours at a lower temperature (e.g., 18-25°C) to enhance protein folding and solubility.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the harvested cells in a lysis buffer containing protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Separate the soluble fraction from the cell debris by centrifugation.

-

If the protein is His-tagged, purify the recombinant CYP51 from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified CYP51 protein using a buffer containing imidazole.

-

Assess the purity of the protein by SDS-PAGE.

-

CYP51 Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of CYP51.

Protocol:

-

Reconstitution of the P450 System:

-

The activity of CYP51 requires a redox partner, typically cytochrome P450 reductase (CPR).

-

Prepare a reaction mixture containing the purified recombinant CYP51, purified CPR, and a lipid component (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine - DLPC) in a suitable buffer.

-

-

Enzyme Assay:

-

Add the substrate, lanosterol, to the reaction mixture.

-

Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

-

Initiate the reaction by adding the cofactor, NADPH.

-

Incubate the reaction for a specific time.

-

Stop the reaction by adding a quenching agent (e.g., a strong base or acid).

-

-

Product Analysis:

-

Extract the sterols from the reaction mixture using an organic solvent.

-

Analyze the conversion of lanosterol to its 14-demethylated product using High-Performance Liquid Chromatography (HPLC) or GC-MS.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Fungal Gene Expression Analysis by RNA Sequencing (RNA-Seq)

Objective: To identify genes that are differentially expressed in a fungal pathogen in response to this compound treatment.

Protocol:

-

Fungal Culture and Treatment:

-

Grow the fungal isolate in liquid culture to the mid-logarithmic phase.

-

Treat the culture with a sublethal concentration of this compound. Include an untreated control.

-

Harvest the mycelia at different time points after treatment.

-

-

RNA Extraction and Quality Control:

-

Immediately freeze the harvested mycelia in liquid nitrogen to preserve RNA integrity.

-

Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference genome of the fungal species.

-

Quantify the expression level of each gene.

-

Identify differentially expressed genes (DEGs) between the this compound-treated and control samples using statistical analysis.

-

Perform functional annotation and pathway analysis of the DEGs to understand the biological processes affected by this compound.

-

Caption: A Typical Experimental Workflow for Evaluating DMI Fungicides.

Conclusion

This compound's mode of action as a demethylation inhibitor of ergosterol biosynthesis is a well-established and highly effective mechanism for controlling fungal pathogens. Its specific targeting of CYP51 provides a high degree of selectivity for fungi over their hosts. However, the emergence of resistance through target site modification, overexpression, and increased efflux poses a continuous challenge to its long-term efficacy. A thorough understanding of the molecular interactions between this compound and its target, the resulting cellular responses, and the mechanisms of resistance is crucial for the development of sustainable disease management strategies and the design of next-generation antifungal agents. The experimental protocols detailed in this guide provide a framework for researchers to further investigate these complex processes and contribute to the ongoing effort to combat fungal diseases.

References

- 1. Induced Expression of CYP51a and HK1 Genes Associated with this compound and Fludioxonil Resistance in the Potato Pathogen Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Absorption, distribution, and excretion of penconazole in animal models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the absorption, distribution, and excretion (ADME) of the triazole fungicide penconazole in animal models. The following sections detail the metabolic journey of this compound, supported by quantitative data, experimental methodologies, and visual representations to facilitate a thorough understanding of its toxicokinetic properties.

Absorption

This compound is extensively absorbed following oral administration in animal models. Studies in rats demonstrate rapid absorption, with peak blood concentrations observed within hours of ingestion.

Experimental Protocol: Oral Absorption Study in Rats

A standard protocol to assess the oral absorption of this compound involves the following steps:

-

Animal Model: Male and female Tif: RAI f (SPF) rats (a Sprague-Dawley-derived strain) are commonly used.[1]

-

Test Substance: Radiolabeled this compound, such as [U-¹⁴C-phenyl]this compound or [3,5-¹⁴C-triazole]this compound, is administered to trace the compound and its metabolites.[1]

-

Dosing: A single oral dose is administered by gavage. Doses typically range from 0.5 mg/kg to 50 mg/kg body weight, dissolved in a vehicle like ethanol/PEG 200/water.[1]

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) to determine the concentration of radioactivity over time.[1]

-

Analysis: Radioactivity in blood and plasma is quantified using liquid scintillation counting to determine the time to reach maximum concentration (Tmax) and the peak concentration (Cmax).

Distribution

Following absorption, this compound distributes to various tissues. The highest concentrations of radioactivity are consistently found in organs associated with metabolism and excretion, namely the liver and kidneys.

Quantitative Data: Tissue Distribution in Rats

Studies utilizing whole-body radioluminography in Tif: RAI f (SPF) rats after a single oral dose of [U-¹⁴C-phenyl]this compound (50 mg/kg bw) revealed the following distribution pattern:

| Tissue | Concentration Level | Time to Maximum Concentration |

| Liver | Highest | 4-6 hours |

| Kidneys | High | 4-6 hours |

| Lungs | High | 4-6 hours |

Data sourced from a study on Tif: RAI f (SPF) rats.[1]

Total tissue residue levels are generally low, accounting for less than 0.1% of the administered dose six days after dosing, indicating that this compound and its metabolites do not tend to accumulate in the body long-term.[1]

Experimental Protocol: Tissue Distribution Study

-

Animal Model: Tif: RAI f (SPF) rats.[1]

-

Test Substance: [U-¹⁴C-phenyl]this compound.[1]

-

Dosing: A single oral dose of 50 mg/kg bw.[1]

-

Methodology: Whole-body radioluminography is performed at various time points (e.g., 4, 6, 8, 12, 24, and 48 hours) after dosing to visualize the distribution of radioactivity in different tissues.[1]

-

Sample Analysis: At the end of the study (e.g., 6 days), animals are euthanized, and various tissues (brain, fat, heart, kidneys, liver, lungs, muscle, ovaries, plasma, spleen, testes, and whole blood) are collected and analyzed for radioactivity.[1]

Metabolism

This compound undergoes oxidative metabolism, leading to the formation of several metabolites. The primary metabolites identified are a monohydroxylated derivative (this compound-OH) and a carboxyl derivative (this compound-COOH).

References

Penconazole's impact on the biosynthesis of ergosterol in fungal cell membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract